N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of thiazole compounds, including those related to the specified chemical structure, have been synthesized and tested for their anticancer activity against breast cancer cells, MCF7. One compound, featuring a pyrazole ring similar to the one in the query, showed activity comparable to Paclitaxel, a standard chemotherapy medication (Sonar et al., 2020).
Optical Properties
Research on novel derivatives that incorporate elements of the specified compound's structure has explored their optical properties. These studies have investigated UV-vis absorption and fluorescence characteristics, revealing how structural modifications can influence these properties and potentially their application in optical materials (Jiang et al., 2012).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of compounds closely related to the query have been characterized, providing insights into their potential biological interactions and stability. Such understanding is crucial for designing drugs with desired properties and behaviors (Böck et al., 2021).
Biological Activity
Compounds structurally similar to the specified molecule have been synthesized and tested for various biological activities, including antimicrobial and anticancer effects. This research contributes to the development of new therapeutic agents with potential applications in treating diseases (Uma et al., 2017).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide, which share structural features with the query compound, have demonstrated significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related conditions (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-5-16(22)21(11-10-20-9-4-8-18-20)17-19-14-7-6-13(23-2)12-15(14)24-17/h4,6-9,12H,3,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEWDKSGGCHZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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